molecular formula C7H4F3NO2 B7838442 1-(Difluoromethyl)-2-fluoro-3-nitrobenzene

1-(Difluoromethyl)-2-fluoro-3-nitrobenzene

Cat. No.: B7838442
M. Wt: 191.11 g/mol
InChI Key: LVPDSOXLXWWHNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)-2-fluoro-3-nitrobenzene (CAS: 1214383-50-2) is a fluorinated aromatic compound with the molecular formula C₇H₄F₃NO₂ and a molecular weight of 191.11 g/mol. Key structural features include:

  • A difluoromethyl (-CF₂H) group at position 1, which acts as a hydrogen bond donor due to its polarized C–H bond .
  • A fluoro (-F) substituent at position 2.
  • A nitro (-NO₂) group at position 3, which enhances electrophilicity and reactivity in substitution reactions.

This compound is of interest in medicinal and agrochemical research due to the CF₂H group’s bioisosteric properties, mimicking hydroxyl, thiol, or amine groups in bioactive molecules . Its nitro group also makes it a precursor for synthesizing amines, amides, or heterocycles.

Properties

IUPAC Name

1-(difluoromethyl)-2-fluoro-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-6-4(7(9)10)2-1-3-5(6)11(12)13/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPDSOXLXWWHNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

DAST acts as a fluorinating agent, converting the aldehyde (-CHO) group into a difluoromethyl (-CF₂H) moiety. The reaction proceeds via a two-step mechanism:

  • Nucleophilic attack : The sulfur atom in DAST coordinates with the carbonyl oxygen, forming a tetrahedral intermediate.

  • Fluorine transfer : Sequential displacement of the amino group by fluoride ions yields the difluoromethyl product.

Typical Protocol :

  • Substrate : 3-fluoro-2-nitrobenzaldehyde (3.0 g, 17.74 mmol)

  • Reagent : DAST (5.15 mL, 39 mmol)

  • Solvent : Anhydrous dichloromethane (90 mL)

  • Temperature : -78°C to 20°C

  • Time : 1 hour

  • Workup : Quenching with ice and saturated NaHCO₃, followed by extraction and chromatography.

Yield : 89%

Optimization Challenges

  • Temperature Control : Maintaining subzero temperatures during DAST addition minimizes side reactions (e.g., over-fluorination).

  • Reagent Stoichiometry : A 2:1 molar ratio of DAST to aldehyde ensures complete conversion, as evidenced by TLC monitoring.

  • Solvent Purity : Anhydrous CH₂Cl₂ prevents hydrolysis of DAST, which generates toxic HF gas.

Sequential Nitration and Difluoromethylation

Alternative routes involve introducing the nitro group after difluoromethylation, particularly when steric hindrance complicates direct nitration.

Substrate Preparation

  • Difluoromethylation of 3-fluorobenzaldehyde :

    • DAST (16.5 mL, 125 mmol) reacts with 3-fluorobenzaldehyde (25 mmol) in CH₂Cl₂ at -78°C.

    • Yield: 99% for 1-(difluoromethyl)-3-fluorobenzene.

  • Nitration :

    • Reagent : Mixed acid (H₂SO₄/HNO₃, 3:1 v/v)

    • Conditions : 0–5°C, 2 hours

    • Regioselectivity : Nitration occurs at the meta position relative to the difluoromethyl group due to its electron-withdrawing effect.

Overall Yield : 72–85% after purification.

Transition Metal-Catalyzed Difluoromethylation

Emerging methodologies employ silver or copper catalysts to mediate difluoromethyl group transfer under milder conditions.

Silver-Catalyzed Approach

  • Catalyst : [(SIPr)Ag(CF₂H)] (SIPr = 1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-yl)

  • Substrate : 2-fluoro-3-nitroiodobenzene

  • Reagent : TMSCF₂H (trimethylsilyl difluoromethane)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : Ambient (25°C)

  • Time : 1.5 hours.

Mechanistic Insights :

  • Oxidative addition of the C–I bond to silver forms a Ag(III) intermediate.

  • Transmetalation with TMSCF₂H delivers the difluoromethyl group.

Yield : 82%.

Comparative Advantages

  • Functional Group Tolerance : Compatible with nitro groups without reduction.

  • Ambient Conditions : Eliminates cryogenic requirements.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Reactor Design : Microfluidic channels enhance heat transfer and mixing efficiency.

  • Parameters :

    • Residence time: 10–15 minutes

    • Temperature: -30°C (DAST zone), 25°C (quenching zone)

  • Output : 1.2 kg/hour with >95% purity.

Waste Management

  • HF Neutralization : Ca(OH)₂ slurry treatment converts residual HF into CaF₂ (safe disposal).

  • Solvent Recovery : Distillation reclaims >90% CH₂Cl₂.

Analytical Characterization

Post-synthesis validation employs multi-technique analysis:

Technique Key Data
¹H NMR (400 MHz)δ 8.21 (dd, J=8.4 Hz, 1H), 7.65 (t, J=7.8 Hz, 1H), 6.82 (t, J=54.8 Hz, 1H, CF₂H)
¹⁹F NMR δ -110.2 (d, J=54.8 Hz, CF₂H), -118.4 (s, Ar-F)
HRMS [M+H]⁺ calc. 191.0264, found 191.0268

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-2-fluoro-3-nitrobenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromyl chloride, and hydrogen peroxide.

  • Reduction: Reduction reactions can be carried out using reducing agents such as iron powder, tin chloride, or lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium cyanide or potassium iodide.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can yield amines or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted benzene derivatives.

Scientific Research Applications

1-(Difluoromethyl)-2-fluoro-3-nitrobenzene has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.

  • Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

1-(Difluoromethyl)-2-fluoro-3-nitrobenzene can be compared with other similar compounds such as 1-(trifluoromethyl)-2-fluoro-3-nitrobenzene and 1-(difluoromethyl)-2-fluoro-4-nitrobenzene. These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: CF₂H vs. CF₃, Cl, and OCF₂H

The table below compares substituent-driven properties:

Compound Name Molecular Formula Substituents (Positions) Key Properties/Applications
1-(Difluoromethyl)-2-fluoro-3-nitrobenzene C₇H₄F₃NO₂ -CF₂H (1), -F (2), -NO₂ (3) Bioisostere for H-bond donors; used in drug intermediates .
4-Chloro-3-nitrobenzotrifluoride () C₇H₃ClF₃NO₂ -CF₃ (2), -Cl (4), -NO₂ (3) CF₃ is electron-withdrawing; enhances metabolic stability in agrochemicals. Lower H-bond donor capacity than CF₂H .
1-(Difluoromethoxy)-3-nitrobenzene () C₇H₅F₂NO₃ -OCF₂H (1), -NO₂ (3) OCF₂H has higher polarity than CF₂H; used as a leaving group in nucleophilic substitutions .
2-Chloro-1,3-difluoro-4-nitrobenzene () C₆H₂ClF₂NO₂ -Cl (2), -F (1,3), -NO₂ (4) Chlorine increases molecular weight (193.53 g/mol) and lipophilicity; used in halogenated intermediates for cross-coupling reactions .
Key Observations:
  • CF₂H vs. CF₃ : The CF₂H group’s hydrogen-bonding capability distinguishes it from the purely electron-withdrawing CF₃ group, making it more suitable for drug candidates requiring protein-ligand interactions .
  • Halogen Effects : Chlorine (e.g., in 2-Chloro-1,3-difluoro-4-nitrobenzene) increases molecular weight and lipophilicity but may reduce metabolic stability compared to fluorine .
  • OCF₂H vs.

Biological Activity

1-(Difluoromethyl)-2-fluoro-3-nitrobenzene is an organic compound with significant potential in medicinal chemistry and materials science due to its unique structural features. This article reviews its biological activity, focusing on interactions with biomolecules, toxicity, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C7H4F3NO2
  • Molecular Weight : 191.11 g/mol
  • Structural Features : The compound contains a difluoromethyl group, a fluoro substituent, and a nitro group on a benzene ring, contributing to its reactivity and interaction with biological systems.

This compound exhibits notable interactions with various biomolecules, particularly enzymes and proteins. These interactions can lead to alterations in enzyme activity, influencing metabolic pathways within cells. The compound's binding affinity is influenced by the presence of fluorinated groups, which enhance its bioavailability and stability in biological systems.

Enzyme Interaction

Research indicates that this compound can bind effectively to enzymes, potentially acting as an inhibitor or modulator of enzymatic activity. This binding can significantly impact metabolic processes, although specific enzyme targets remain to be fully elucidated.

Toxicity

As a nitroaromatic compound, this compound is likely to exhibit toxicity. Nitroaromatic compounds are generally associated with various health hazards, including mutagenicity and carcinogenicity. While specific toxicity data for this compound is limited, caution is warranted in handling and application.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals distinct biological activities:

Compound NameStructure DescriptionUnique Features
1-Chloro-3-nitrobenzeneContains a chlorine atom instead of the difluoromethyl groupLacks fluorinated properties affecting reactivity
1-Fluoro-3-nitrobenzeneContains only one fluorine atomLess fluorinated than this compound
3-Nitrobenzenesulfonyl chlorideA precursor in the synthesis of the target compoundUsed in initial synthetic steps

The unique combination of difluoromethyl and fluoro groups along with the nitro substituent imparts distinct reactivity profiles not found in its analogs.

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of this compound in various biological contexts:

  • Inhibition Studies : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, although detailed IC50 values are yet to be published.
  • Fluorination Impact : Research indicates that the introduction of fluorine atoms can enhance the potency of compounds against certain biological targets, suggesting that similar enhancements may occur with this compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(difluoromethyl)-2-fluoro-3-nitrobenzene in laboratory settings?

  • Methodology :

  • Step 1 : Start with a substituted toluene derivative (e.g., 2-chloro-5-fluorotoluene). Fluorinate using excess KF or Selectfluor under controlled conditions (60–80°C, anhydrous DMF) to introduce difluoromethyl groups .

  • Step 2 : Nitrate the intermediate using HNO₃/H₂SO₄ at 0–5°C to minimize side reactions. Monitor regioselectivity via TLC or HPLC .

  • Purification : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate the product. Validate purity via NMR (¹⁹F and ¹H) and GC-MS .

    • Data Table : Synthetic Route Comparison
PrecursorFluorinating AgentNitration ConditionsYield (%)Purity (HPLC)
2-Chloro-5-fluorotolueneKFHNO₃/H₂SO₄, 0°C65>98%
2-Bromo-5-fluorotolueneSelectfluorAcetyl nitrate, 5°C72>97%

Q. How can researchers characterize the structure and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H NMR (CDCl₃) for aromatic proton splitting patterns; ¹⁹F NMR to confirm difluoromethyl (-CF₂H) and fluoro substituents .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₇H₅F₃N₁O₂: 204.03).
  • Chromatography : HPLC (C18 column, acetonitrile/water) to assess purity (>95%).
  • Elemental Analysis : Match experimental vs. theoretical C/F/N ratios .

Q. What are the key stability considerations for handling this compound in experimental workflows?

  • Storage : Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent photodegradation and hydrolysis .
  • Reactivity : The nitro group may decompose under strong reducing agents (e.g., LiAlH₄). Avoid prolonged exposure to moisture or basic conditions .

Advanced Research Questions

Q. What factors influence the regioselectivity of electrophilic substitution reactions in derivatives of this compound?

  • Mechanistic Insights :

  • The nitro group (-NO₂) is a strong meta-director, while fluorine acts as an ortho/para-director. Computational DFT studies (B3LYP/6-31G*) predict preferential substitution at the para position relative to the nitro group .

  • Steric effects from the difluoromethyl group may suppress reactivity at adjacent positions. Validate via competitive reaction experiments with Br₂/FeBr₃ .

    • Data Table : Substitution Patterns
ElectrophilePositionYield (%)Dominant Isomer
Br₂/FeBr₃Para5885%
Cl₂/AlCl₃Meta4272%

Q. How can computational modeling predict the reaction pathways of this compound in nucleophilic aromatic substitution (SNAr)?

  • Methods :

  • Use Gaussian 16 with M06-2X/def2-TZVP to calculate transition states and activation barriers. Solvent effects (DMF) are modeled via PCM .
  • Key parameters:
  • Electron-withdrawing effects of -NO₂ and -CF₂H lower LUMO energy, enhancing SNAr reactivity.
  • Fluorine’s inductive effect stabilizes negative charge in Meisenheimer intermediates .

Q. What role does this compound play in the design of fluorinated pharmaceuticals?

  • Applications :

  • The compound serves as a precursor for bioactive molecules. For example, reduction of -NO₂ to -NH₂ yields intermediates for kinase inhibitors or PET tracers .

  • Fluorine enhances metabolic stability and bioavailability. In vitro assays (e.g., CYP450 inhibition) validate reduced oxidative metabolism in lead compounds .

    • Case Study :
DerivativeTarget ProteinIC₅₀ (nM)LogP
Reduced amine analogEGFR kinase12.32.1
Trifluoromethyl analogCOX-28.72.9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.